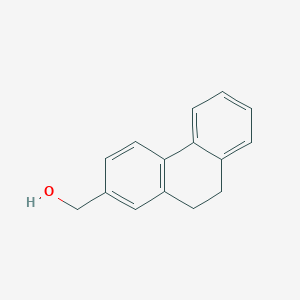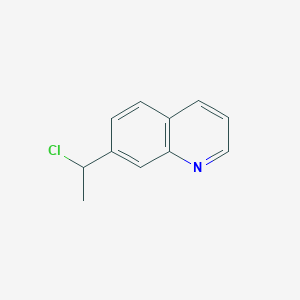
7-(1-Chloroethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-Chloroethyl)quinoline is a quinoline derivative with the molecular formula C11H10ClN. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have gained significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
准备方法
The synthesis of 7-(1-Chloroethyl)quinoline can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for quinoline derivatives often involve catalytic systems and optimized reaction conditions to maximize yield and efficiency. For example, the use of α,β-unsaturated aldehydes as starting materials has been explored for the synthesis of quinoline and its derivatives .
化学反应分析
7-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioquinoline derivatives .
科学研究应用
7-(1-Chloroethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(1-Chloroethyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, the compound may interact with proteins and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
7-(1-Chloroethyl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that shares a similar quinoline structure but with different functional groups.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, exhibiting different chemical reactivity and biological activity.
Thioquinoline: A sulfur-containing quinoline derivative with unique properties and applications.
The uniqueness of this compound lies in its specific chloroethyl functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
7-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3 |
InChI 键 |
LUEDYBYTNBXIOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


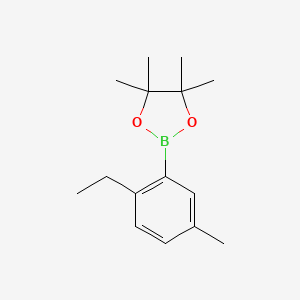
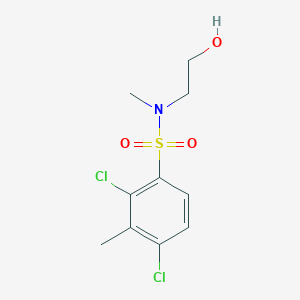
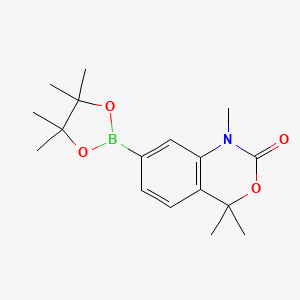

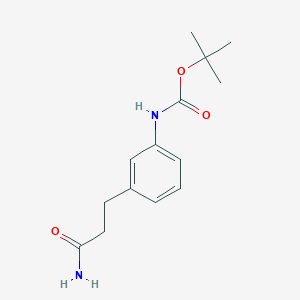
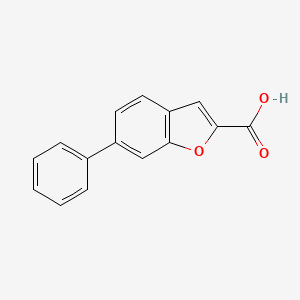
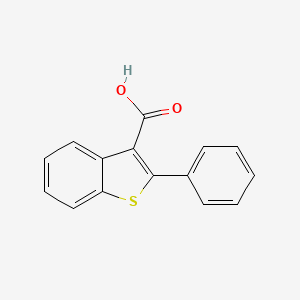
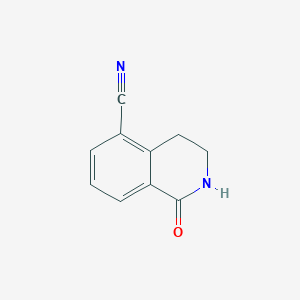
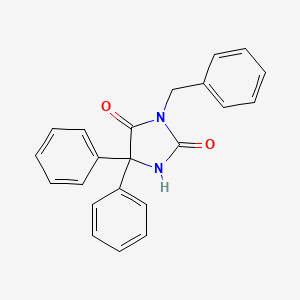
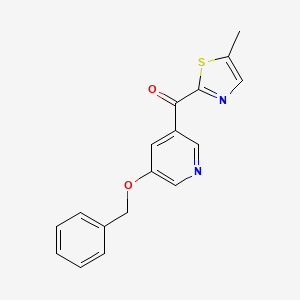
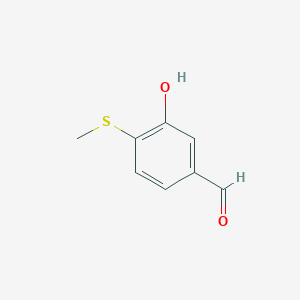

![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
